molecular formula C14H12N2O4S B13656252 4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide

4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide

Cat. No.: B13656252
M. Wt: 304.32 g/mol
InChI Key: MDBIHEWICHVELQ-XNTDXEJSSA-N
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Description

4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide is an organic compound with the molecular formula C14H12N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a nitrobenzylidene group attached to the nitrogen atom of the sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solution, where 4-methylbenzenesulfonamide is dissolved and then 2-nitrobenzaldehyde is added. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 4-Methyl-N-(2-aminobenzylidene)benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation: 4-Carboxy-N-(2-nitrobenzylidene)benzenesulfonamide.

Scientific Research Applications

4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand the interactions between sulfonamide derivatives and biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s ability to maintain a favorable pH, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide
  • N-(2-(2-Hydroxy-5-nitrobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide
  • 4-(4-Methylbenzylidene)amino)benzenesulfonamide

Uniqueness

4-Methyl-N-(2-nitrobenzylidene)benzenesulfonamide is unique due to its specific nitrobenzylidene group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting carbonic anhydrase IX, making it a promising candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

(NE)-4-methyl-N-[(2-nitrophenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C14H12N2O4S/c1-11-6-8-13(9-7-11)21(19,20)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3/b15-10+

InChI Key

MDBIHEWICHVELQ-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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